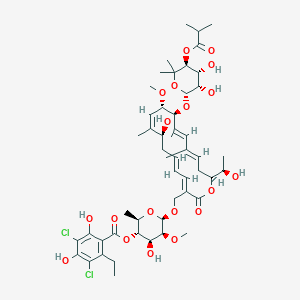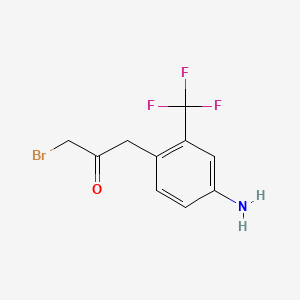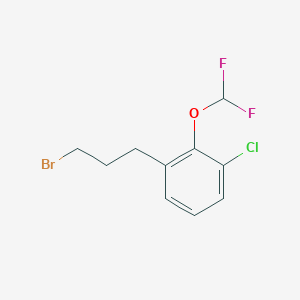
Fidaxomicin Crystalline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fidaxomicin Crystalline is a narrow-spectrum macrocyclic antibiotic primarily used to treat infections caused by Clostridioides difficile. It is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis . This compound is known for its minimal systemic absorption and its ability to selectively target pathogenic bacteria while preserving the normal gut microbiota .
准备方法
Synthetic Routes and Reaction Conditions
Fidaxomicin Crystalline is produced through fermentation of the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic . The crystalline forms of Fidaxomicin, such as Forms IV, V, and VI, are prepared by subjecting the compound to specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation, followed by extraction using organic solvents. The compound is then purified through crystallization techniques to obtain the desired polymorphic forms .
化学反应分析
Types of Reactions
Fidaxomicin Crystalline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Hydrolysis: Acidic (0.1 N HCl) and basic (0.1 N NaOH) hydrolysis can degrade Fidaxomicin.
Thermal Degradation: Exposure to high temperatures (80°C) can lead to the degradation of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (3%) is commonly used for oxidation reactions.
Hydrolysis: Hydrochloric acid (0.1 N) and sodium hydroxide (0.1 N) are used for acidic and basic hydrolysis, respectively.
Major Products Formed
The degradation of Fidaxomicin under these conditions
属性
分子式 |
C51H72Cl2O19 |
|---|---|
分子量 |
1060.0 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12S,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-8-hydroxy-18-[(1R)-1-hydroxyethyl]-11-methoxy-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C51H72Cl2O19/c1-13-30-34(37(56)36(53)38(57)35(30)52)48(63)69-43-28(8)67-50(44(65-12)41(43)60)66-22-29-16-14-15-17-31(55)25(5)21-33(64-11)42(26(6)20-24(4)18-19-32(27(7)54)68-47(29)62)70-49-40(59)39(58)45(51(9,10)72-49)71-46(61)23(2)3/h14-16,18,20-21,23,27-28,31-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21-,26-20+,29-16+/t27-,28-,31+,32+,33+,39-,40+,41+,42+,43-,44+,45+,49-,50-/m1/s1 |
InChI 键 |
HRDFANQMSCFNSU-XQNIOTGSSA-N |
手性 SMILES |
CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)OC)OC/C/3=C\C=C\C[C@@H](/C(=C\[C@@H]([C@H](/C(=C/C(=C/C[C@H](OC3=O)[C@@H](C)O)/C)/C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)(C)C)OC(=O)C(C)C)O)O)OC)/C)O)C |
规范 SMILES |
CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OC2C(OC(C(C2O)OC)OCC3=CC=CCC(C(=CC(C(C(=CC(=CCC(OC3=O)C(C)O)C)C)OC4C(C(C(C(O4)(C)C)OC(=O)C(C)C)O)O)OC)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















